molecular formula C10H14N2O3 B1478977 4-(4-Cyanopiperidin-1-yl)-4-oxobutanoic acid CAS No. 2098111-02-3

4-(4-Cyanopiperidin-1-yl)-4-oxobutanoic acid

Cat. No. B1478977
CAS RN: 2098111-02-3
M. Wt: 210.23 g/mol
InChI Key: WQIOYSNPMITUHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters has also been reported .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-Hydroxypiperidine has been studied . The vibrational spectra, NBO, and UV-spectral analysis of 4-Hydroxypiperidine have been conducted .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions of similar compounds . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the dipole moment, average polarizability, first molecular hyperpolarizability, thermodynamic properties, and vibrational frequencies of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid have been calculated .

Scientific Research Applications

Organic Synthesis

4-(4-Cyanopiperidin-1-yl)-4-oxobutanoic acid: is a valuable intermediate in organic synthesis. It can be utilized in the protodeboronation of pinacol boronic esters, which is a critical step in the formal anti-Markovnikov hydromethylation of alkenes . This process is essential for creating complex organic molecules with high precision and can be applied to the synthesis of natural products and pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a precursor for the synthesis of various alkaloids and lactams . Its application in the formal total synthesis of δ- ®-coniceine and indolizidine 209B is a testament to its versatility in constructing nitrogen-containing heterocycles .

Catalysis

The compound’s role in catalysis is highlighted by its use in Suzuki–Miyaura coupling reactions. This coupling reaction is pivotal for forming carbon-carbon bonds, which is a foundational aspect of constructing complex organic molecules .

Future Directions

The future directions for similar compounds involve the development of new efficient synthetic routes for the preparation of related compounds . Additionally, the use of these compounds in the development of dye-sensitized solar cells (DSSC) and other applications is being explored .

properties

IUPAC Name

4-(4-cyanopiperidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c11-7-8-3-5-12(6-4-8)9(13)1-2-10(14)15/h8H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIOYSNPMITUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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